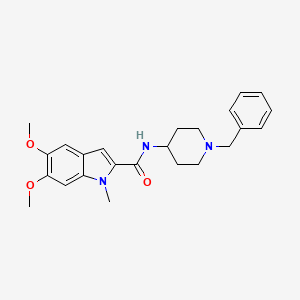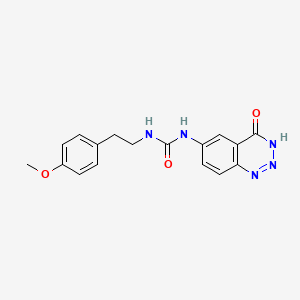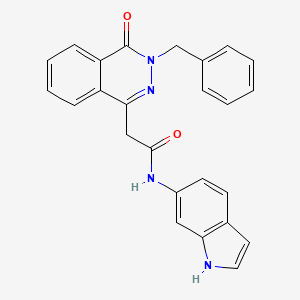
N-(4-phenylbutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-phenylbutyl)benzamide is a chemical compound belonging to the class of benzamides. Benzamides are a significant class of amide compounds widely used in various fields, including medical, industrial, and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenylbutyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. This method is considered green, rapid, and mild, providing high yields and eco-friendly conditions . Another approach involves the reaction of 4-methoxyaniline and methyl-3-formylbenzoate, followed by purification and characterization .
Industrial Production Methods
Industrial production of benzamides, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-phenylbutyl)benzamide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted benzamides .
Aplicaciones Científicas De Investigación
N-(4-phenylbutyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various chemical compounds.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Industry: Used in the production of pharmaceuticals, plastics, and other industrial products.
Mecanismo De Acción
The mechanism of action of N-(4-phenylbutyl)benzamide involves its interaction with specific molecular targets and pathways. For example, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis through separate mechanisms. This involves the inhibition of I-kB breakdown and the activation of caspases, leading to programmed cell death .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(4-phenylbutyl)benzamide include:
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.
3-(1-(4-methoxyphenyl)-1H-5-imidazolyl)-N-(4-phenylbutyl)benzamide: Studied for its anticancer properties.
N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides:
Uniqueness
This compound is unique due to its specific chemical structure and the resulting biological activities. Its ability to inhibit NF-kB activation and induce apoptosis makes it a promising candidate for therapeutic applications, particularly in cancer treatment .
Propiedades
Número CAS |
93406-12-3 |
|---|---|
Fórmula molecular |
C17H19NO |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
N-(4-phenylbutyl)benzamide |
InChI |
InChI=1S/C17H19NO/c19-17(16-12-5-2-6-13-16)18-14-8-7-11-15-9-3-1-4-10-15/h1-6,9-10,12-13H,7-8,11,14H2,(H,18,19) |
Clave InChI |
XFYLFLMGYOQLSS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCNC(=O)C2=CC=CC=C2 |
Solubilidad |
14.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B10979882.png)


![5-Benzyl-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxamide](/img/structure/B10979892.png)


![4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(furan-2-ylmethyl)-4-oxobutanamide](/img/structure/B10979907.png)
![1-Cyclohexyl-3-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]urea](/img/structure/B10979911.png)


![1-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B10979930.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10979945.png)
![Ethyl (2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B10979946.png)